(±)-Anastrephin
Description
(±)-Anastrephin is a γ-lactone compound identified as a key component of the sex and aggregation pheromones in male Anastrepha fruit flies, including A. suspensa, A. fraterculus, and A. ludens . It is biosynthesized and stored in the rectal and salivary glands of males, often co-released with (±)-epianastrephin, its stereoisomer, during courtship behaviors such as wing fanning and salivary gland exposure . The compound exists in a racemic form (±) due to synthetic preparation methods, though natural pheromones are enantiomerically specific .
Synthesis of this compound was first achieved via acid-catalyzed cyclization of a hydroxy acid precursor, yielding a 1:1 mixture of this compound and (±)-epianastrephin . Recent advances include diastereoselective synthesis by Walse and Kuzmich (2018), enabling scalable production for field studies . Its biological role involves attracting conspecific females to mating sites, with emission rates influenced by environmental factors like guava exposure, which enhances pheromone release in sexually active males .
Properties
CAS No. |
86003-24-9 |
|---|---|
Molecular Formula |
C₁₂H₁₈O₂ |
Molecular Weight |
194.27 |
Synonyms |
(3aα,4β,7aβ)-4-Ethenylhexahydro-4,7a-dimethyl-2(3H)-benzofuranone; (3aα,4β,7aβ)-(±)-4-Ethenylhexahydro-4,7a-dimethyl-2(3H)-benzofuranone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Anastrephin typically involves several steps, starting from readily available starting materials. The process often includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and separation of the enantiomers using chiral chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (±)-Anastrephin undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Introduction of different substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products:
Scientific Research Applications
(±)-Anastrephin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
(±)-Anastrephin can be compared with other similar compounds, such as:
(±)-Ephedrine: Another chiral compound with similar structural features but different biological activity.
(±)-Pseudoephedrine: Shares structural similarities but has distinct pharmacological properties.
Uniqueness: What sets this compound apart is its unique combination of chemical reactivity and potential biological activity, making it a versatile compound for various scientific applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key similarities and differences between (±)-anastrephin and related compounds:
Key Research Findings and Implications
Stereochemical Specificity : Natural enantiomers of anastrephin exhibit higher attraction efficacy than racemic mixtures, emphasizing the need for enantioselective synthesis in pest control formulations .
Environmental Modulation : Exposure to guava volatiles increases pheromone emission by 40–60% in A. fraterculus males, suggesting integrated pest management (IPM) strategies using host fruit volatiles .
Multi-Component Attraction : Anastrephin alone is insufficient for optimal attraction; blends with suspensolide, bisabolene, and (E,E)-α-farnesene are critical for field efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
